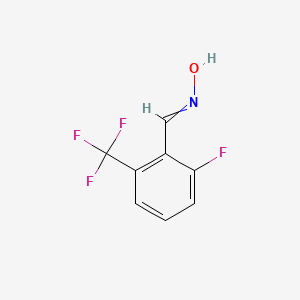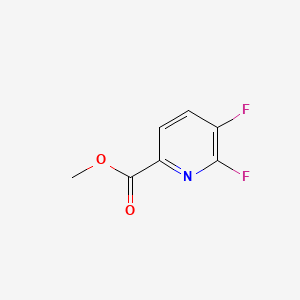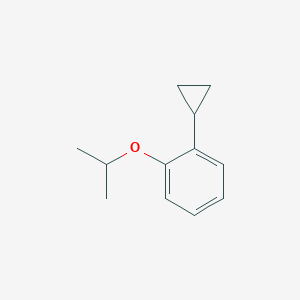
1-Cyclopropyl-2-isopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2-isopropoxybenzene is an organic compound with the molecular formula C12H16O. It is characterized by a benzene ring substituted with a cyclopropyl group and an isopropoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2-isopropoxybenzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using advanced catalytic systems and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-2-isopropoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into cyclopropyl-substituted alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products:
Oxidation: Cyclopropyl-substituted ketones or aldehydes.
Reduction: Cyclopropyl-substituted alcohols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Cyclopropyl-2-isopropoxybenzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-isopropoxybenzene involves its interaction with specific molecular targets. The cyclopropyl group imparts conformational rigidity, which can enhance binding affinity to target proteins. The isopropoxy group can influence the compound’s solubility and bioavailability . The compound may undergo enzymatic ring-opening reactions, leading to the formation of covalent bonds with target enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Cyclopropylbenzene: Similar structure but lacks the isopropoxy group.
Isopropoxybenzene: Lacks the cyclopropyl group.
Cyclopropylmethoxybenzene: Contains a methoxy group instead of an isopropoxy group.
Uniqueness: 1-Cyclopropyl-2-isopropoxybenzene is unique due to the presence of both cyclopropyl and isopropoxy groups, which confer distinct chemical and physical properties. This combination enhances its potential for diverse applications in research and industry .
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-cyclopropyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H16O/c1-9(2)13-12-6-4-3-5-11(12)10-7-8-10/h3-6,9-10H,7-8H2,1-2H3 |
InChI Key |
HZUHTHDXIYPWLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



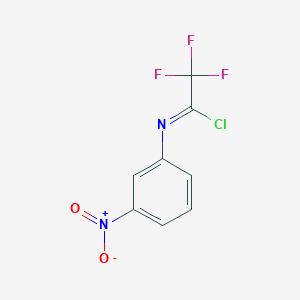
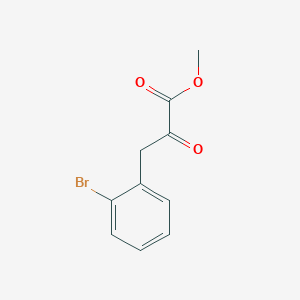
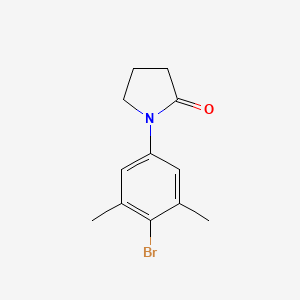
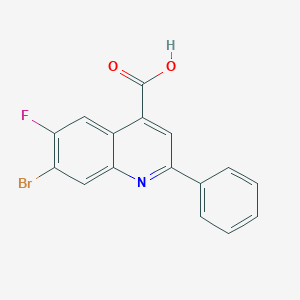

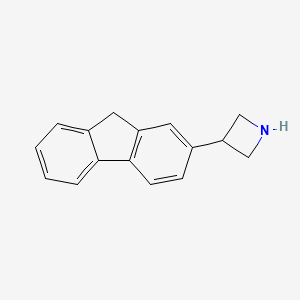

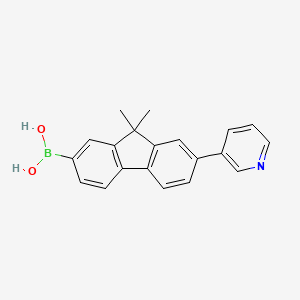
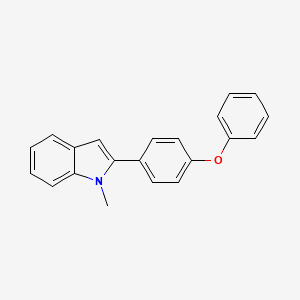
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbonyl Chloride](/img/structure/B13696772.png)
